methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furo[3,2-c]pyran core, which is a bicyclic structure containing both furan and pyran rings. The presence of a chlorobenzyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-c]pyran derivatives and chlorobenzyl-containing molecules. Examples include:
- Methyl 4-{3-[(3-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
- Methyl 4-{4-[(4-methoxybenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
Uniqueness
The uniqueness of methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate lies in its specific structural features, such as the combination of the furo[3,2-c]pyran core with the chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClO6 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
methyl 3-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C23H19ClO6/c1-13-11-18-20(22(25)29-13)19(21(30-18)23(26)27-2)14-7-9-16(10-8-14)28-12-15-5-3-4-6-17(15)24/h3-11,19,21H,12H2,1-2H3 |
InChI Key |
QZBOOYGSFWPGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)O1 |
Origin of Product |
United States |
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